molecular formula C16H19ClFN3OS B2813577 (2-Fluorophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1216661-47-0

(2-Fluorophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2813577
CAS No.: 1216661-47-0
M. Wt: 355.86
InChI Key: ASBSQWQTJLYCIR-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)(4-((4-methylthiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride: [_{{{CITATION{{{_2{Pharmacologic Characterization of JNJ-42226314, 1-(4 .... This compound features a fluorophenyl group, a piperazine ring, and a methylthiazol moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenyl group and the piperazine ring. One common synthetic route includes the following steps:

  • Formation of the fluorophenyl group: : This can be achieved through the halogenation of benzene using fluorine gas or a fluorinating agent.

  • Preparation of the piperazine ring: : Piperazine can be synthesized from ethylenediamine through cyclization reactions.

  • Coupling of the fluorophenyl group with the piperazine ring: : This step often involves a nucleophilic substitution reaction, where the fluorophenyl group is reacted with the piperazine ring in the presence of a suitable catalyst.

  • Introduction of the methylthiazol moiety: : The final step involves the addition of the methylthiazol group to the piperazine ring, typically through a condensation reaction.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions and purification processes to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The fluorophenyl group can be oxidized to form fluorophenol derivatives.

  • Reduction: : The piperazine ring can be reduced to form piperazine derivatives with different functional groups.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions at different positions on the rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles like ammonia (NH3) and electrophiles like acyl chlorides can be employed.

Major Products Formed

  • Oxidation: : Fluorophenol derivatives.

  • Reduction: : Piperazine derivatives with different functional groups.

  • Substitution: : Substituted fluorophenyl and piperazine derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity and interactions with various biomolecules.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound can be compared with other similar compounds, such as:

  • 2-Fluorophenylpiperazine derivatives: : These compounds share the fluorophenyl and piperazine moieties but differ in their substituents and functional groups.

  • Methylthiazol derivatives: : These compounds contain the methylthiazol moiety but may have different aromatic or heterocyclic groups attached.

The uniqueness of this compound lies in its specific combination of fluorophenyl, piperazine, and methylthiazol groups, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

(2-fluorophenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3OS.ClH/c1-12-11-22-15(18-12)10-19-6-8-20(9-7-19)16(21)13-4-2-3-5-14(13)17;/h2-5,11H,6-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBSQWQTJLYCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC=CC=C3F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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